2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-7-hydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c1-20-14-6-3-10(7-17(14)21-2)15-9-13(19)12-5-4-11(18)8-16(12)22-15/h3-9,18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDOAKSPIIOKFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187153 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33513-36-9 | |
| Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033513369 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flavone,4'-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123383 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-DIMETHOXYPHENYL)-7-HYDROXY-4H-CHROMEN-4-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JN0O0F1KZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Vilsmeier-Haack Cyclization
Mechanism and Procedure
The Vilsmeier-Haack reaction enables one-pot cyclization of 2-hydroxyacetophenone derivatives to chromen-4-ones. For 2-(3,4-dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, the protocol involves:
- Activation : Dissolving 2-hydroxy-4-methoxyacetophenone (3 mmol) in boron trifluoride diethyl etherate (BF₃·Et₂O, 7.5 mmol) at 10°C.
- Reagent Addition : Dropwise addition of dimethylformamide (DMF, 4.6 mL) followed by Vilsmeier reagent (4.5 mmol).
- Cyclization : Stirring at 50°C for 30–40 minutes, inducing electrophilic aromatic substitution and ketone formation.
- Workup : Quenching with 3N HCl, ethyl acetate extraction, and silica gel chromatography (hexane:EtOAc).
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 84–89% | |
| Reaction Temperature | 50°C | |
| Purification Solvent | Hexane:EtOAc (7:3) |
Oxidative Cyclization of Chalcones
Chalcone Synthesis
Dihydrochalcone precursors are synthesized via Claisen-Schmidt condensation:
Cyclization Protocol
- Oxidation : Treating chalcone (3 mmol) with BF₃·Et₂O (7.5 mmol) and DMF (4.6 mL) at 10°C.
- Cyclization : Stirring at 50°C for 3 hours, promoting keto-enol tautomerism and ring closure.
- Workup : Ethyl acetate extraction followed by column chromatography.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 57% | |
| Reaction Time | 3 hours | |
| Purification Method | Silica gel chromatography |
Palladium-Catalyzed Cyclization
Protocol Overview
This method employs palladium(II) trifluoroacetate [Pd(TFA)₂] for direct C–H activation:
- Substrate Preparation : 2-hydroxy-3,4-dimethoxyacetophenone (3 mmol) in dimethyl sulfoxide (DMSO).
- Catalytic System : Pd(TFA)₂ (5 mol%), 5-nitro-1,10-phenanthroline (10 mol%), under oxygen atmosphere.
- Reaction Conditions : Heating at 100°C for 12 hours.
- Workup : Filtration through Celite® and recrystallization from ethanol.
Key Data:
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–90% | |
| Catalyst Loading | 5 mol% Pd | |
| Reaction Atmosphere | O₂ |
Spectroscopic Characterization
Infrared Spectroscopy (IR)
Industrial Production Considerations
Purification Techniques
| Method | Efficiency | Cost |
|---|---|---|
| Silica Gel Chromatography | High | Moderate |
| Recrystallization (EtOH) | Moderate | Low |
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromenone core can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of a dihydroxy derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antioxidant Properties
The compound exhibits notable antioxidant activity by scavenging free radicals and reactive oxygen species (ROS). This property is critical in preventing oxidative stress-related diseases, such as cancer and cardiovascular disorders. Studies have demonstrated that 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one effectively protects cellular components from oxidative damage by enhancing endogenous antioxidant defenses.
Anti-inflammatory Effects
Research indicates that this flavonoid can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). By modulating these inflammatory pathways, the compound may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and inflammatory bowel disease .
Anticancer Activity
The compound has shown potential in inducing apoptosis in various cancer cell lines. Its mechanism involves the activation of caspases and disruption of cell cycle progression, leading to reduced cell proliferation. In vitro studies have reported its efficacy against breast, colon, and prostate cancer cells, suggesting its potential as an adjunct therapy in cancer treatment .
Synthetic Routes
The synthesis of this compound typically involves the Claisen-Schmidt condensation of 3,4-dimethoxybenzaldehyde with a chromenone precursor under acidic or basic conditions. Common solvents for this reaction include ethanol or methanol at elevated temperatures to facilitate product formation.
| Synthetic Method | Reagents | Conditions |
|---|---|---|
| Claisen-Schmidt Condensation | 3,4-Dimethoxybenzaldehyde + Chromenone precursor | Acidic/Basic medium; Ethanol/Methanol; Heat |
Derivatives and Modifications
The functional groups present in the compound allow for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties. For instance:
- Oxidation : Hydroxy groups can be oxidized to form carbonyl compounds.
- Reduction : Carbonyls can be reduced back to hydroxyls.
- Substitution : Methoxy groups can be replaced with other functional groups via nucleophilic substitution reactions .
Drug Development
Given its promising biological activities, this compound is being explored for development into therapeutic agents. Its potential applications include:
- Antioxidants for dietary supplements.
- Anti-inflammatory drugs for chronic inflammatory diseases.
- Anticancer agents for targeted therapy in oncology.
Natural Product Chemistry
This compound is also studied within the context of natural products derived from plants known to possess medicinal properties. Its isolation from plant sources and subsequent bioactivity assessments contribute to the understanding of plant-based therapies .
Case Study 1: Antioxidant Mechanism
A study conducted on the antioxidant capacity of this compound demonstrated its ability to reduce oxidative stress markers in human cell lines exposed to hydrogen peroxide. The results indicated a significant decrease in lipid peroxidation levels and an increase in glutathione levels post-treatment .
Case Study 2: Cancer Cell Line Studies
In vitro experiments on breast cancer cell lines (MCF-7) treated with varying concentrations of the compound revealed a dose-dependent induction of apoptosis. Flow cytometry analysis showed increased annexin V staining in treated cells compared to controls, confirming its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways. It also inhibits cell proliferation by interfering with cell cycle progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The biological and physicochemical properties of flavonoids are highly dependent on substituent patterns. Below is a detailed comparison of 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one with key analogs:
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5-methoxy-4H-chromen-4-one
- Molecular Formula : C₁₈H₁₆O₇
- Substituents : 3,4-Dimethoxyphenyl (position 2), 7-hydroxy (position 7), and 5-methoxy (position 5).
- This substitution may alter binding interactions with enzymes like tyrosinase or cytochrome P450 (CYP450), as seen in related methoxy-flavonoids .
2-(3,4-Dimethoxyphenyl)-7-hydroxy-5,6-dimethoxy-4H-chromen-4-one
- Molecular Formula : C₁₉H₁₈O₈
- Substituents : 3,4-Dimethoxyphenyl (position 2), 7-hydroxy (position 7), and 5,6-dimethoxy (positions 5 and 6).
- Key Differences : The dual methoxy groups at positions 5 and 6 further enhance steric bulk and electron-donating effects. Such substitutions correlate with reduced skin permeation (logKp = -7.2 in analogs) due to increased molecular size and polarity .
3-(3,4-Dihydroxyphenyl)-7-hydroxy-4H-chromen-4-one
- Molecular Formula : C₁₅H₁₀O₅
- Substituents : 3,4-Dihydroxyphenyl (position 3), 7-hydroxy (position 7).
- Key Differences: Replacing methoxy groups with hydroxyls increases polarity and hydrogen-bonding capacity, improving solubility but reducing metabolic stability. This compound’s antioxidant activity may be higher due to phenolic hydroxyls, as seen in similar dihydroxyflavonoids .
7-Hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one
- Molecular Formula : C₁₅H₁₀O₄
- Substituents : 4-Hydroxyphenyl (position 2), 7-hydroxy (position 7).
- Key Differences : The absence of methoxy groups and a single hydroxyl on the phenyl ring simplify the structure, reducing lipophilicity. Such analogs often exhibit moderate antioxidant activity compared to methoxylated derivatives .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one is a flavonoid compound with the molecular formula . It features a chromen-4-one backbone with specific substitutions that contribute to its biological activity. This compound has garnered interest in pharmacology due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity . The presence of hydroxyl and methoxy groups enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases. Studies have shown that this compound can inhibit the generation of superoxide anions in human neutrophils, demonstrating its potential in reducing oxidative damage .
Anti-inflammatory Effects
The compound has been linked to anti-inflammatory properties . In vitro studies indicate that it can suppress the release of pro-inflammatory cytokines such as IL-6 and TNF-α by inhibiting the TLR4/MAPK signaling pathways in RAW264.7 cells. These findings suggest its potential as a therapeutic agent for inflammatory diseases .
Anticancer Activity
This compound has shown promising anticancer activity against various cancer cell lines. In cytotoxicity assays, it exhibited significant inhibition of cell proliferation in MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
The biological activities of this compound can be attributed to its ability to interact with various biomolecules. The hydroxyl group facilitates hydrogen bonding, enhancing its interaction with cellular targets. Additionally, the methoxy groups may participate in electrophilic substitutions that modify the compound's reactivity and biological profile .
Comparative Biological Activity
Structure-Activity Relationship (SAR)
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-(2,4-Dimethoxyphenyl)-7-hydroxychromen-4-one | Different phenyl substitution | Distinct antitumor activity |
| 3-(3,4-Dichlorophenyl)-7-hydroxychromen-4-one | Chlorine substituent instead of methoxy | Enhanced anti-inflammatory effects |
| 6-Hydroxyflavone | Lacks methoxy groups but retains hydroxyl | Strong antioxidant properties |
Case Studies and Research Findings
- Cell Viability Studies : A study using the Vi-Cell XR viability analyzer demonstrated that while the viability of treated cells remained above 95%, significant reductions in cell numbers were observed due to the active compounds .
- In Vivo Studies : Further investigations showed that treatment with this compound resulted in decreased levels of inflammatory markers in serum samples from animal models, supporting its potential for therapeutic use in inflammatory conditions .
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that this compound inhibits phosphatidylinositol 3-kinase (PI3K) activation, which is critical for neutrophil activation and inflammatory responses .
Q & A
Q. What are the established synthetic routes for 2-(3,4-Dimethoxyphenyl)-7-hydroxy-4H-chromen-4-one, and how can reaction conditions be optimized for higher yields?
Methodological Answer: The compound is typically synthesized via Lewis acid-catalyzed cyclization. For example, a modified procedure involves reacting resorcinol with 2-(2,4-dimethoxyphenyl)acetic acid in the presence of BF₃·OEt₂ at 110°C, followed by mesyl chloride treatment in DMF to form an intermediate. Demethylation of the 2′-methoxy group using NaBH₄ in ethanol yields the final product with a 63% yield . Optimization strategies include:
- Temperature control : Maintaining 110°C during cyclization to avoid side reactions.
- Solvent selection : Using ethanol for cyclization due to its polarity and compatibility with NaBH₄.
- Purification : Recrystallization with ethyl acetate/hexane improves purity (98.14% by HPLC) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound, and what key data should researchers prioritize?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic signals: aromatic protons (δ 6.3–8.3 ppm), methoxy groups (δ ~3.8 ppm), and hydroxyl protons (δ ~12 ppm, broad) .
- ¹³C NMR : Key carbonyl resonance at δ ~176 ppm (C-4) and aromatic carbons between δ 100–160 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 283) and fragmentation patterns confirm the molecular formula .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or substituent positions (e.g., SHELXL refinement for disordered structures) .
Q. How can researchers resolve contradictions in crystallographic data arising from disorder in the methoxy or hydroxy substituents?
Methodological Answer: Disorder in crystal structures (e.g., 19:1 occupancy ratios in mixed crystals) is addressed using:
- SHELXL Refinement : Apply PART and SUMP instructions to model partial occupancy .
- Restraints : Use DFIX and ISOR restraints to stabilize disordered moieties during refinement .
- Validation Tools : Check ADDSYM in PLATON to detect missed symmetry operations .
Example Workflow :
Collect high-resolution data (e.g., Cu-Kα radiation, T = 293 K).
Refine with SHELXL using a 0.048 R factor threshold.
Validate with CCDC tools to ensure geometric accuracy .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in osteogenic or Notch pathway modulation studies?
Methodological Answer:
- In Vivo Models : Use cortical bone defect assays in rodents to evaluate osteogenic activity. Measure bone regeneration via micro-CT and histomorphometry .
- Molecular Docking : Target Notch signaling proteins (e.g., NICD or CSL transcription factors) using AutoDock Vina. Prioritize hydrogen bonding with the 7-hydroxy group and π-π stacking with the dimethoxyphenyl ring .
- SAR Optimization : Modify substituents (e.g., trifluoromethyl groups at C-2) to enhance bioavailability. Compare IC₅₀ values across derivatives .
Q. How can researchers address discrepancies in NMR data interpretation caused by solvent effects or tautomerism?
Methodological Answer:
- Solvent Selection : Use CDCl₃ for resolving methoxy signals (δ 3.8 ppm) or DMSO-d₆ to observe hydroxyl protons .
- 2D NMR : Employ HSQC and HMBC to assign overlapping aromatic signals (e.g., C-6 and C-8 protons).
- Variable Temperature NMR : Identify tautomers (e.g., keto-enol equilibrium) by observing signal coalescence at elevated temperatures .
Methodological Challenges & Solutions
Q. What are the limitations of HPLC purity assessments, and how can orthogonal methods improve reliability?
Methodological Answer:
- HPLC Limitations : Co-elution of isomers or degradation products may skew purity results.
- Orthogonal Validation :
- LC-MS : Confirm molecular weight consistency.
- ¹H NMR Integration : Quantify residual solvents or impurities.
- Elemental Analysis : Verify C/H/N ratios within 0.4% of theoretical values .
Q. How can computational tools predict metabolic stability or toxicity of derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
